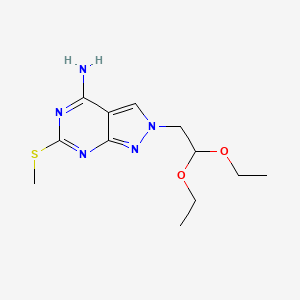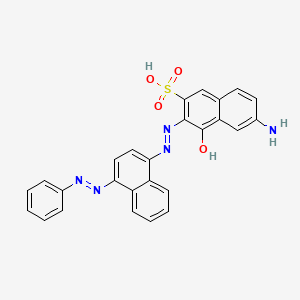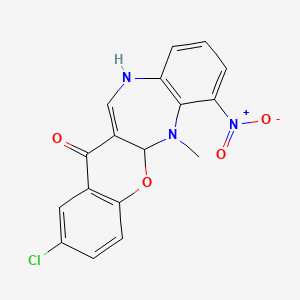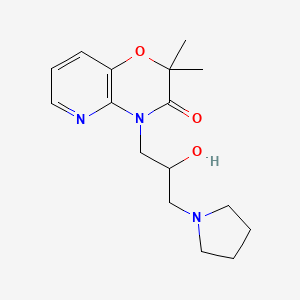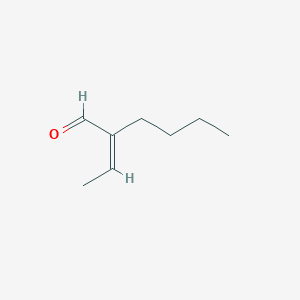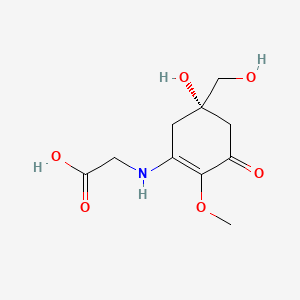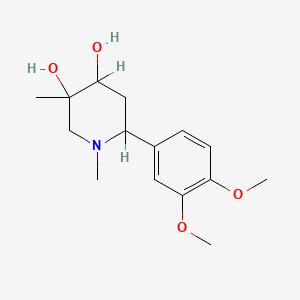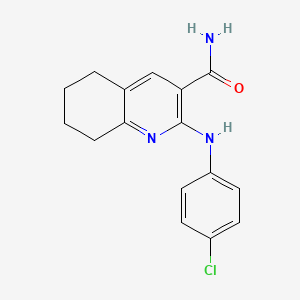
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- is a chemical compound that belongs to the class of quinoline carboxamides
Preparation Methods
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with a quinoline derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme regulation is crucial.
Medicine: Research has shown its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- involves its interaction with specific molecular targets. The compound acts as an inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, leading to the death of cancer cells. The pathways involved include the DNA damage response pathway and the regulation of cell cycle checkpoints.
Comparison with Similar Compounds
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((4-chlorophenyl)amino)- can be compared with other quinoline carboxamides, such as:
Laquinimod: Another quinoline carboxamide with immunomodulatory properties.
3-Methyl-5,6,7,8-tetrahydro-8-quinolinecarboxamide: A similar compound with different substituents that affect its biological activity.
Triazoloquinoline derivatives: These compounds also exhibit kinase inhibition but have different structural features that influence their selectivity and potency
Properties
CAS No. |
117052-12-7 |
|---|---|
Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-(4-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-11-5-7-12(8-6-11)19-16-13(15(18)21)9-10-3-1-2-4-14(10)20-16/h5-9H,1-4H2,(H2,18,21)(H,19,20) |
InChI Key |
JOTBSSWNXQARID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
